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molecular formula C4H4I2O3 B107641 Iodoacetic anhydride CAS No. 54907-61-8

Iodoacetic anhydride

Cat. No. B107641
M. Wt: 353.88 g/mol
InChI Key: RBNSZWOCWHGHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713528B1

Procedure details

An oligonucleotide, 20 bases in length, comprised of 2′-chloro-deoxyguanosine bases, acts as the sequence-specific component of the first reagent. This oligonucleotide is prepared on an automated oligonucleotide synthesizer using phosphoramidite chemistry. A primary amino group is introduced at the 3′-terminus of the oligonucleotide during its synthesis using the reagent 3'Amine O CPG (Clontech Laboratories, Inc., Palo Alto, Calif.). The primary amine at the 3′-terminus of the oligonucleotide is then reacted with SIAB (succinimydl 4-iodoacetyl aminobenzoate, Pierce, Rockford, Ill.) to introduce an iodoacetamide residue, according to Weltman, et al. (Weltman, J. K., et al., “N-Succinimidyl(4-lodoacetyl)Aminobenzoate: A New Heterobifunctional Crosslinker,” Biotechniques 1:148-152 (1983)). Weltman et al. disclose in their “MATERIALS AND METHODS” section the preparation of N-succinimidyl(4-iodoacetyl)amino-benzoate (SIAB). SIAB is prepared as outlined in FIG. 1 of Weltman et al. (figure not shown below). Iodoacetic anhydride, 354 mg (1 mmole) purchased from ICN Pharmaceuticals-K and K Laboratories, is reacted with 68.6 mg (0.5 mmoles) of p-aminobenzoic acid in 7.5 ml of dioxane, for 5 hours at room temperature in the dark, and then for 2 days at 4 degrees. A white flocculent intermediate (4-iodoacetylaminobenzoic acid) is isolated by centrifugation and triturated with 0.5 ml of diethyl ether three times. The resulting white intermediate is dried with hot air with a yield of 160 mg. Dicyclohexycarboiimide (86.2 mg; 0.4 mmoles) is added to a solution of the intermediate (128 mg; 0.4 mmoles) and N-hydroxysuccinimide (48.5 mg; 0.4 mmoles) in 3.35 ml of tetrahydrofuran (THF) and placed at 4 degrees for 20 hours. A precipitate is removed and the supernatant liquid is recovered and evaporated to dryness and triturated with diethyl ether. Pale yellow crystals of SIAB are recovered, yield 135 mg (80%), melting point 172-175 degrees. The yellow crystals of SIAB are recrystallized from methanol and washed twice with diethyl ether, yielding white crystals of SIAB, melting point 194-196 degrees with decomposition. The calculated molecular weight of SIAB is 402 daltons. The iodoacetamide-derivatized oligo(dG) is then reacted with the thiol group on the derivatized Fab′ fragment, thereby forming the first reagent of the invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-Succinimidyl(4-lodoacetyl)Aminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-succinimidyl(4-iodoacetyl)amino-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
68.6 mg
Type
reactant
Reaction Step Six
Quantity
7.5 mL
Type
solvent
Reaction Step Six
[Compound]
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2′-chloro-deoxyguanosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3'Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
SIAB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
Cl[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C2N=C(N)NC(=O)C=2N=C1.P(N)([O-])[O-].[I:25][CH2:26][C:27]([NH2:29])=[O:28].ICC(OC(=O)CI)=O.IC#N.N[C:43]1[CH:51]=[CH:50][C:46]([C:47]([OH:49])=[O:48])=[CH:45][CH:44]=1>O1CCOCC1>[I:25][CH2:26][C:27]([NH:29][C:43]1[CH:51]=[CH:50][C:46]([C:47]([OH:49])=[O:48])=[CH:45][CH:44]=1)=[O:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC(=O)N
Step Two
Name
N-Succinimidyl(4-lodoacetyl)Aminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N-succinimidyl(4-iodoacetyl)amino-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC(=O)OC(CI)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC#N
Step Six
Name
Quantity
68.6 mg
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
2′-chloro-deoxyguanosine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[C@H]1[C@@H](O[C@@H]([C@H]1O)CO)N1C=NC=2C(=O)NC(N)=NC12
Step Nine
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])N
Step Eleven
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
3'Amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
SIAB
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
during its synthesis

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ICC(=O)NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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